3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-
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Overview
Description
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with dicyclohexyl and oxo groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are characterized by their solubility in organic solvents such as ethanol and acetonitrile.
Industrial Production Methods
Industrial production methods for N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
Uniqueness
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicyclohexyl groups enhance its lipophilicity, making it suitable for applications requiring membrane permeability.
Properties
CAS No. |
93540-63-7 |
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Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h13-15H,1-12H2,(H,18,21) |
InChI Key |
AHJYYIXNAKIPBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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